Cas no 1361911-81-0 (3-(Chloromethyl)-6-methyl-2-(trifluoromethoxy)pyridine-5-acetonitrile)

3-(Chloromethyl)-6-methyl-2-(trifluoromethoxy)pyridine-5-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(Chloromethyl)-6-methyl-2-(trifluoromethoxy)pyridine-5-acetonitrile
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- Inchi: 1S/C10H8ClF3N2O/c1-6-7(2-3-15)4-8(5-11)9(16-6)17-10(12,13)14/h4H,2,5H2,1H3
- InChI Key: ZUBGASGHXYKWQD-UHFFFAOYSA-N
- SMILES: ClCC1=C(N=C(C)C(CC#N)=C1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 302
- Topological Polar Surface Area: 45.9
- XLogP3: 2.8
3-(Chloromethyl)-6-methyl-2-(trifluoromethoxy)pyridine-5-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026001305-1g |
3-(Chloromethyl)-6-methyl-2-(trifluoromethoxy)pyridine-5-acetonitrile |
1361911-81-0 | 97% | 1g |
1,713.60 USD | 2021-05-31 | |
Alichem | A026001305-500mg |
3-(Chloromethyl)-6-methyl-2-(trifluoromethoxy)pyridine-5-acetonitrile |
1361911-81-0 | 97% | 500mg |
1,009.40 USD | 2021-05-31 |
3-(Chloromethyl)-6-methyl-2-(trifluoromethoxy)pyridine-5-acetonitrile Related Literature
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Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
Additional information on 3-(Chloromethyl)-6-methyl-2-(trifluoromethoxy)pyridine-5-acetonitrile
Comprehensive Overview of 3-(Chloromethyl)-6-methyl-2-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1361911-81-0)
The compound 3-(Chloromethyl)-6-methyl-2-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1361911-81-0) is a specialized chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloromethyl group, a trifluoromethoxy substituent, and a pyridine core, makes it a valuable building block for synthesizing more complex molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential in developing novel active ingredients.
One of the key reasons for the growing interest in 3-(Chloromethyl)-6-methyl-2-(trifluoromethoxy)pyridine-5-acetonitrile is its role in the synthesis of advanced crop protection agents and pharmaceutical intermediates. The presence of both chloromethyl and trifluoromethoxy groups enhances its reactivity, allowing for diverse chemical modifications. This versatility aligns with current trends in green chemistry and sustainable synthesis, as researchers seek efficient pathways to reduce waste and improve yield.
In recent years, the demand for fluorinated compounds like this one has surged, driven by their enhanced stability and bioavailability. The trifluoromethoxy group, in particular, is a hotspot in medicinal chemistry due to its ability to improve metabolic resistance and binding affinity. This has led to increased searches for "trifluoromethoxy pyridine derivatives" and "chloromethyl pyridine applications" across scientific databases and AI-driven research tools.
From a synthetic perspective, CAS No. 1361911-81-0 offers a strategic advantage in constructing heterocyclic frameworks. Its pyridine-acetonitrile backbone serves as a precursor for nitrogen-containing heterocycles, which are prevalent in many FDA-approved drugs. Industry professionals frequently query "pyridine-5-acetonitrile synthesis" and "chloromethyl pyridine reactivity," reflecting its relevance in modern organic chemistry.
Another notable aspect of this compound is its compatibility with cross-coupling reactions, a trending topic in catalytic chemistry. The chloromethyl moiety can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex architectures. This aligns with the broader shift toward atom-efficient methodologies and cascade reactions in industrial applications.
As regulatory landscapes evolve, compounds like 3-(Chloromethyl)-6-methyl-2-(trifluoromethoxy)pyridine-5-acetonitrile are scrutinized for their environmental and toxicological profiles. Recent searches for "SAFE fluorinated intermediates" and "biodegradable pyridine derivatives" highlight the industry's focus on sustainable alternatives. Researchers are exploring its degradation pathways and potential for green solvent compatibility to meet these demands.
In conclusion, CAS No. 1361911-81-0 represents a convergence of innovation and practicality in chemical synthesis. Its multifaceted reactivity, coupled with the rising importance of fluorine chemistry and heterocyclic design, positions it as a critical tool for advancing drug discovery and material science. As AI-assisted research grows, expect further optimization of its applications through computational modeling and retrosynthetic analysis.
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